4-Amino-3-hydroxy-6-methylheptanoic acid

Renin Inhibitors Hypertension Aspartic Protease

For aspartic protease inhibitor development, generic β-hydroxy acids fail to achieve sub-nanomolar potency. Statine's (3S,4S) stereochemistry precisely mimics the tetrahedral transition state, engaging catalytic aspartate residues essential for tight binding. - Enables inhibitors with Ki <1 nM against pepsin and IC50 values in the 3-140 nM range against human renin. - Delivers >6,600-fold selectivity between human renin and cathepsin D, minimizing off-target effects. - Supplied with confirmed ≥98% purity by HPLC; shipped under blue ice to preserve structural integrity.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Cat. No. B13390862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxy-6-methylheptanoic acid
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)N
InChIInChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)
InChIKeyDFVFTMTWCUHJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Statine for Protease Inhibitor R&D and Peptide Synthesis


4-Amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine (Sta) or AHMHA, is a nonproteinogenic, β-hydroxy-γ-amino acid with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol [1]. It is a chiral building block essential to the structure of pepstatin, a natural pentapeptide inhibitor of aspartic acid proteases [2]. The compound's (3S,4S) stereochemistry is critical, as it acts as a stable, non-hydrolyzable transition-state isostere that mimics the tetrahedral intermediate formed during peptide bond cleavage, a property that underpins its broad application in the design of potent and selective enzyme inhibitors [3][4].

Why Statine's Stereochemistry Is Irreplaceable


Substituting 4-amino-3-hydroxy-6-methylheptanoic acid with a generic amino acid or a simpler β-hydroxy acid in a peptide sequence leads to a catastrophic loss of inhibitory potency. This is because statine's (3S,4S) stereochemistry is not merely a structural feature but a functional requirement; it precisely positions its secondary hydroxyl group and backbone to engage the catalytic aspartate residues of the enzyme's active site in a manner that mimics the high-energy tetrahedral transition state of substrate hydrolysis [1]. In direct comparative studies, even the diastereomeric (3S,4R) statine (3-epistatine) exhibits a dramatic reduction in bioactivity, as the altered stereochemistry disrupts the crucial hydrogen-bonding network required for tight binding [2]. Therefore, any substitution with a compound lacking this exact three-dimensional architecture will fail to achieve the subnanomolar to low nanomolar inhibition constants characteristic of statine-containing inhibitors, rendering the procurement of the correct stereoisomer a non-negotiable requirement for any structure-activity relationship (SAR) study or inhibitor development program [3].

Quantitative Evidence: Statine vs. Analogs


Statine vs. ACHPA: Renin Inhibitory Potency

While the cyclohexyl analogue (ACHPA) is often cited as a more potent substitute, the unmodified statine (Sta) residue provides a superior starting point for developing selective inhibitors. In a direct head-to-head comparison within an identical octapeptide scaffold (Iva-His-Pro-Phe-His-Xaa-Leu-Phe-NH₂), the statine-containing inhibitor (compound 1) was 55 to 76 times less potent against human renin than the ACHPA-containing analogue (compound 3) [1]. This pronounced difference (Ki of 1.6 x 10⁻¹⁰ M for ACHPA vs. an inferred higher Ki for Sta) underscores that while ACHPA may offer higher potency for renin, statine's lower intrinsic activity is advantageous for designing inhibitors that require balanced or lower potency, or for exploring structure-activity relationships (SAR) where a 'baseline' or 'moderate' potency scaffold is preferred. This quantitative differentiation is critical for procurement decisions in lead optimization programs.

Renin Inhibitors Hypertension Aspartic Protease

Statine: A Dipeptide Bioisostere for Pepsin

Statine's utility as a transition-state isostere is powerfully demonstrated by its ability to convert a substrate sequence into an exceptionally potent inhibitor. In a study on porcine pepsin, replacing the Nph-Phe dipeptidyl unit of a substrate (compound 3) with a single statine residue yielded hexapeptide 5 (H₂N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe), which exhibited a Ki value of less than 1 nM [1]. In contrast, a related analogue (compound 4) containing histidine at the P2 position showed a Ki of 150 nM, representing a more than 150-fold decrease in potency [1]. This demonstrates that the incorporation of statine, combined with optimal adjacent residues, can lead to a remarkable improvement in binding affinity, a feature not readily achievable with simpler amino acid substitutions. This evidence directly supports the selection of statine as a privileged scaffold for achieving ultra-high potency against aspartic proteases.

Pepsin Inhibitors Enzyme Kinetics Peptidomimetics

Renin Selectivity Over Cathepsin D

A key differentiator for 4-amino-3-hydroxy-6-methylheptanoic acid is its ability to serve as a core scaffold for engineering highly selective inhibitors. The tripeptide derivative ES-1005, which incorporates a statine residue, demonstrates potent inhibition of human renin (Ki = 2.4 nM) while exhibiting a >6,600-fold lower potency against cathepsin D (IC50 = 16,000 nM) and a >3,300-fold lower potency against pepsin (IC50 = 8,000 nM) [1]. This quantitative selectivity window is a direct consequence of the statine core and the rational design of its flanking residues, as demonstrated by studies showing that systematic variation of peripheral subsites (P4 to P3') can yield inhibitors that specifically target human renin without affecting other human aspartic proteases [2]. Such precise selectivity is a critical advantage over broader-spectrum inhibitors like pepstatin and is a primary reason for procuring this specific building block.

Selective Inhibitors Renin-Angiotensin System Drug Design

Statine Application Scenarios in R&D and Industry


Renin Inhibitor SAR Studies

Based on the 55-76x potency differential compared to the ACHPA analogue, statine is the optimal starting scaffold for SAR campaigns aimed at exploring the effects of N- and C-terminal modifications on renin inhibition. It provides a moderate potency baseline, allowing researchers to quantify the contribution of each structural modification without the confounding factor of an already ultra-potent core [1].

Developing Pepsin and Aspartic Protease Inhibitors

The demonstrated ability of a statine-containing hexapeptide to achieve a sub-nanomolar Ki (<1 nM) against porcine pepsin directly validates the use of this compound in any project targeting aspartic proteases where achieving maximal inhibitory potency is the primary objective [2].

Selective Inhibitor Design for RAS Target Validation

The >6,600-fold selectivity window achieved by the statine-containing tripeptide ES-1005 between human renin and cathepsin D provides a quantitative rationale for procuring statine as the core building block for developing tool compounds or therapeutic leads that require precise, on-target activity with minimal off-target effects on related proteases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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